2-Methylthieno[3,2-c]pyridin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYGMSEVJJFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592582 | |
| Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59207-23-7 | |
| Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylthieno 3,2 C Pyridin 4 5h One and Analogues
General Synthetic Routes to the Thieno[3,2-c]pyridin-4(5H)-one Core
The construction of the foundational thieno[3,2-c]pyridin-4(5H)-one scaffold is a critical first step, and numerous methods have been developed to achieve this. These strategies can be broadly categorized into those that build the bicyclic system through cyclization, those that modify an existing thienopyridine structure, and those that assemble the core in a single step using multiple components.
Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like thienopyridinone. These methods typically involve forming one of the rings onto a pre-existing partner ring.
One prominent strategy involves an acid-catalyzed intramolecular cyclization, a method analogous to the Pictet-Spengler reaction used for similar fused systems. beilstein-journals.orgnih.gov This approach can start from a suitably substituted thiophene (B33073) derivative, such as N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide, which is cyclized by treatment with a strong mineral acid. google.com Another variation begins with the reaction of 3-thienaldehyde and an amino acetal (B89532) to form a Schiff base, which is then reduced and subsequently cyclized under acidic conditions to yield the thieno[3,2-c]pyridine (B143518) core. google.com
A different approach employs a domino reaction sequence. For instance, aminopropenoyl cyclopropanes can be treated with Lawesson's reagent, initiating a cascade that includes regioselective thionation, ring enlargement, and a final intramolecular aza-cyclization to furnish the thieno[3,2-c]pyridin-4(5H)-one skeleton. researchgate.net This method provides a facile one-pot synthesis of the core structure. researchgate.net
| Starting Materials | Key Reagents/Conditions | Reaction Type | Yield | Reference |
| Aminopropenoyl cyclopropanes | Lawesson's Reagent, DDQ, Toluene (reflux) | Domino reaction / aza-cyclization | Moderate to Good | researchgate.net |
| N-(3-thienyl)methyl-N-acetal | Strong mineral acid, inert solvent (50°C to boiling) | Intramolecular cyclization | Good | google.com |
| 3-Thienaldehyde, Amino acetal | 1. Benzene (reflux); 2. NaBH₄; 3. Strong mineral acid | Schiff base formation, reduction, cyclization | Good | google.com |
An alternative to building the core from acyclic precursors is to modify an already formed thienopyridine ring system. This is a common strategy for creating libraries of analogues for structure-activity relationship studies.
A frequent starting point is the saturated analogue, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The nitrogen atom at the 5-position is a nucleophilic handle that can be readily functionalized. For example, it can be alkylated by reacting it with compounds like methyl 2-chloro-o-chlorophenylacetate in the presence of a base such as potassium carbonate. google.com This N-alkylation is a key step in the synthesis of several therapeutically important agents. google.com
Further elaboration can convert these functionalized thienopyridines into prodrugs. For instance, a thienopyridine hydrochloride can be N-alkylated, and the resulting intermediate can then be coupled with various N-Boc-protected amino acids using coupling agents like EDCI and DMAP to create a series of amino acid prodrugs. nih.gov
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.comnih.govmdpi.com This approach has been successfully applied to the synthesis of the thienopyridinone core.
One such strategy involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This reaction can be performed as a one-pot process or in a stepwise manner, where a functionalized thieno[3,2-c]pyran-4-one is isolated as an intermediate before being treated with hydrazine hydrate to yield the final 3,5-diaminothieno[3,2-c]pyridin-4-one derivatives. researchgate.net
Another powerful MCR is the Gewald reaction, which is used to synthesize 2-aminothiophenes. researchgate.net While not a direct synthesis of the bicyclic system, it provides the crucial thiophene precursors that are then cyclized in a subsequent step to form the pyridinone ring. The Thorpe-Ziegler reaction is another classical method used to construct the thiophene ring of the scaffold. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile | Methyl mercaptoacetate | Hydrazine hydrate | 3,5-Diaminothieno[3,2-c]pyridin-4-one | researchgate.netresearchgate.net |
| Aminopropenoyl cyclopropane | Lawesson's Reagent | DDQ (oxidant) | Substituted thieno[3,2-c]pyridin-4(5H)-one | researchgate.net |
Specific Synthetic Approaches for 2-Methylthieno[3,2-c]pyridin-4(5H)-one and its Direct Precursors
Synthesizing the specific target molecule, this compound, requires strategies that control the placement of the methyl group on the thiophene ring. This is typically achieved not by methylating the final bicyclic system, but by incorporating the methyl group into one of the initial building blocks.
The key to the regioselective synthesis of the 2-methyl derivative lies in the use of a thiophene precursor that is already substituted with a methyl group at the C-5 position. When this substituted thiophene is used in the cyclization reactions described previously, the C-5 methyl group becomes the C-2 methyl group of the final thieno[3,2-c]pyridin-4(5H)-one product.
For example, in a Gewald-type synthesis, one would start with a ketone containing an adjacent methyl group (e.g., acetone (B3395972) or a larger methyl ketone), elemental sulfur, and a compound with an active methylene (B1212753) group (like malononitrile) to produce a 2-amino-5-methylthiophene derivative. This precursor ensures that the methyl group is positioned correctly from the outset. Similarly, for syntheses that build the pyridine (B92270) ring onto a thiophene, one would select a starting material like 5-methyl-3-thiophenecarboxaldehyde instead of the unsubstituted version. This "starting material" approach is the most common and effective strategy for achieving regioselectivity in the synthesis of such fused heterocycles. researchgate.net
The direct precursors for this compound are methylated analogues of the intermediates used for the general scaffold synthesis.
Key methylated precursors include:
2-Amino-5-methylthiophene-3-carboxylic acid esters or nitriles: These are highly versatile intermediates. The amino and carboxylate/nitrile groups can be elaborated to form the fused pyridine ring.
2-(5-methylthiophen-2-yl)ethanamine: This compound is the direct precursor for building the saturated tetrahydrothieno[3,2-c]pyridine ring via a Pictet-Spengler type reaction with formaldehyde (B43269) or other aldehydes. google.com Subsequent oxidation would lead to the desired pyridinone.
Derivatives of 5-methyl-3-aminothiophene-2-carboxylic acid: These are used in syntheses where the pyridine ring is formed via condensation reactions, for example, with β-ketoesters.
Derivatization Strategies for the this compound Scaffold
Derivatization of the this compound core is essential for modulating its physicochemical properties and biological activity. Key strategies include modifications at the nitrogen atom of the pyridinone ring, the thiophene moiety, and other positions on the pyridinone ring.
The nitrogen atom of the pyridinone ring is a common site for derivatization. N-alkylation and N-acylation reactions introduce various substituents, influencing the compound's lipophilicity, steric profile, and potential for hydrogen bonding.
Alkylation of the pyridinone nitrogen can be achieved using various alkyl halides in the presence of a base. For instance, the reaction of a thieno[3,2-c]pyridine with methyl 2-chloro-phenylacetate or ethyl 2-chloro-o-methyl-phenylacetate introduces ester-containing side chains. google.com Similarly, N-alkylation can be performed on related heterocyclic systems like 1,2,3,4-tetrahydrobenzo[c] researchgate.netnih.govnaphthyrin-5(6H)-one, where treatment with a base such as potassium carbonate followed by an alkyl halide leads to the desired N-alkylated product. nih.gov The choice of base and solvent can be critical in directing the regioselectivity of alkylation, as in some cases, O-alkylation can be a competing reaction. nih.gov
Acylation of the nitrogen atom is another important modification. This is typically carried out using acyl chlorides or anhydrides. These reactions introduce amide functionalities, which can act as hydrogen bond donors or acceptors and participate in various biological interactions.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4,5,6,7-tetrahydro thieno[3,2-c]pyridine | Methyl 2-chloro-phenylacetate | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate | google.com |
| 4,5,6,7-tetrahydro thieno[3,2-c]pyridine | Ethyl 2-chloro-o. methyl-phenylacetate | Ethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o. methyl-phenylacetate | google.com |
| 1,2,3,4-tetrahydrobenzo[c] researchgate.netnih.govnaphthyrin-5(6H)-one | K₂CO₃, 3,4-dimethoxyphenethyl bromide | N-alkylated 1,2,3,4-tetrahydrobenzo[c] researchgate.netnih.govnaphthyrin-5(6H)-one | nih.gov |
The thiophene ring of the this compound scaffold offers several positions for substitution, allowing for the introduction of diverse functional groups that can significantly impact biological activity.
One common approach is the Suzuki-Miyaura cross-coupling reaction. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be reacted with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst to introduce different aryl or heteroaryl groups at the 3-position of the thiophene ring. mdpi.com This method allows for the synthesis of a library of compounds with varied electronic and steric properties at this position. mdpi.com
Another strategy involves the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes. This reaction can be adapted to create precursors for thienopyridine systems with various substituents on the thiophene ring. For instance, N-substituted 4-piperidones can be reacted with ethyl cyanoacetate (B8463686) and sulfur in the presence of a base like morpholine (B109124) to construct the thiophene ring with desired substituents. nih.gov
Furthermore, direct functionalization of the thiophene ring through electrophilic substitution reactions can also be employed, although the reactivity of the fused ring system needs to be considered.
| Starting Material | Reagents | Modification Type | Product | Reference |
|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl pinacolboranes, Pd(dppf)·CH₂Cl₂, K₂CO₃ | Suzuki-Miyaura Coupling | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | mdpi.com |
| N-Boc-4-piperidone | Ethyl cyanoacetate, Sulfur, Morpholine | Gewald Reaction | 6-tert-Butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | nih.gov |
The pyridinone ring, apart from the nitrogen atom, provides other positions for introducing substituents to fine-tune the properties of the molecule.
Modifications can be introduced at various positions of the pyridinone ring during its synthesis. For instance, the synthesis of 2-pyridone derivatives can be achieved through the cyclization of cyanoacetanilide derivatives with active methylene compounds. nih.gov This allows for the incorporation of different substituents on the pyridinone ring by using appropriately substituted starting materials. Another approach involves the Knoevenagel condensation of 2-cyanoacetanilide with various aromatic aldehydes, followed by a Michael addition of malononitrile (B47326) to yield 6-amino-4-aryl-1-(4-dimethylaminophenyl)-3,5-dicyano-2-oxo-2H-pyridine derivatives. nih.gov
Furthermore, existing functional groups on the pyridinone ring can be chemically transformed. For example, a hydroxyl group can be converted to an ether, or a carboxyl group can be esterified or converted to an amide, providing a wide range of derivatives. The pyridinone ring itself can provide up to five positions for derivatization, offering a rich platform for structure-activity relationship studies. nih.gov
Advanced Synthetic Techniques and Methodological Considerations
To improve the efficiency, yield, and environmental impact of synthesizing thienopyridinone derivatives, advanced techniques such as microwave-assisted synthesis and photooxygenation have been explored.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thienopyridinone analogues.
The use of microwave irradiation can significantly enhance the efficiency of reactions such as the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov In one example, the reaction of N,N-dimethylacetimidamide derivatives with p-anisidine (B42471) and aluminum chloride was heated under microwave irradiation to afford the desired products. nih.gov Similarly, the synthesis of Ticlopidine Hydrochloride, a thienopyridine derivative, was achieved with a significantly reduced reaction time and improved yield using a one-pot microwave-assisted method. wisdomlib.org The advantages of microwave-assisted synthesis include enhanced selectivity, improved reaction rates, and often milder reaction conditions, making it an attractive and environmentally friendly approach. nih.govresearchgate.net
Photooxygenation is a photochemical reaction that involves the use of light and oxygen to introduce oxygen-containing functional groups into a molecule. This method can be a valuable tool for the late-stage functionalization of complex molecules, including thienopyridinone scaffolds.
A notable application of this technique is the photooxygenation of an amino-thienopyridone, which resulted in a more potent inhibitor of the PTP4A3 phosphatase, an attractive target in cancer therapy. researchgate.netrsc.org The starting, less active thienopyridone (B2394442) was converted in high yield to an iminothienopyridinedione, which exhibited increased solution stability and significantly improved inhibitory activity. researchgate.net This late-stage modification highlights the potential of photooxygenation to alter the structure and biological properties of a lead compound, thereby expanding the scope of structure-activity relationship (SAR) investigations. researchgate.netrsc.org
Stereo- and Regioselective Synthetic Procedures
The synthesis of the thieno[3,2-c]pyridine core, a key structural motif in medicinal chemistry, often requires precise control over the arrangement of atoms and the orientation of chemical reactions. nih.gov Methodologies that achieve stereo- and regioselectivity are crucial for producing specific isomers and enhancing the efficiency of synthetic routes.
One notable approach involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes, which provides a convenient pathway to substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. researchgate.net The proposed mechanism for this transformation includes a regioselective thionation step, followed by ring enlargement and an intramolecular aza-cyclization, demonstrating inherent control over the final product's regiochemistry. researchgate.net
For related saturated systems, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), various synthetic pathways have been developed. nih.govnih.gov Certain routes have been specifically designed to be advantageous for the enantioselective synthesis of 2,6-disubstituted THTP analogues, highlighting the potential for stereochemical control within this class of compounds. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to regioselectively introduce aryl or heteroaryl substituents onto the thienopyridine scaffold, as demonstrated in the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This method offers a high degree of control over the position of functionalization. mdpi.com
Analytical Methodologies for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of this compound and its analogues rely on a combination of sophisticated analytical techniques. Spectroscopic methods provide detailed information about the molecular structure and functional groups, while X-ray crystallography offers unambiguous confirmation of the three-dimensional atomic arrangement. researchgate.netlongdom.org
Spectroscopic Techniques in Compound Characterization
Spectroscopy is a cornerstone in the characterization of novel thienopyridinone derivatives. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is typically employed to confirm the identity of synthesized compounds. researchgate.netscirp.org
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For instance, in a related ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate, the proton signals corresponding to the thiophene ring, the ethyl ester, and the saturated pyridine ring are clearly distinguishable, with characteristic chemical shifts and coupling patterns. rsc.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound, confirming its elemental composition by identifying the molecular ion peak ([M+H]⁺). rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups within the molecule, such as the carbonyl (C=O) group of the pyridinone ring. scirp.org
The table below summarizes typical spectroscopic data for a related thieno[3,2-c]pyridine derivative.
| Technique | Compound | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | δ 7.44 (s, 1H), 4.31 (q, J = 7.1 Hz, 2H), 3.95 (s, 2H), 3.21 (t, J = 5.8 Hz, 2H), 2.87 (t, J = 5.7 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H) rsc.org |
| ESI-MS | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | m/z: 212.0 [M+H]⁺ rsc.org |
X-ray Crystallography for Unambiguous Structural Confirmation
Single-crystal X-ray crystallography stands as the definitive method for the absolute structural elucidation of crystalline compounds. This technique provides precise three-dimensional coordinates of every atom in the molecule, confirming connectivity, stereochemistry, and conformation. researchgate.net
While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related analogues demonstrates the power of this technique. For example, the crystal structure of 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, an intermediate in the synthesis of some thienopyridines, was determined to have an orthorhombic crystal system. nih.gov The analysis confirmed the bond lengths and angles, the half-chair conformation of the tetrahydropyridine (B1245486) ring, and the planarity of the thiophene ring. nih.gov Similarly, the structure of 2-phenylthieno[3,2-c]pyridine-4,6,7(5H)-trione has been characterized, providing data on its triclinic crystal system and cell parameters. nih.gov
The following table presents key crystallographic data for analogues of this compound.
| Parameter | 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone nih.gov | 2-phenylthieno[3,2-c]pyridine-4,6,7(5H)-trione nih.gov |
| Formula | C₉H₁₀ClNOS | C₁₃H₇NO₃S |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | P 2₁ 2₁ 2₁ | P -1 |
| a (Å) | 10.5753 (4) | 5.4276 |
| b (Å) | 10.8291 (4) | 9.6873 |
| c (Å) | 8.0679 (3) | 10.8442 |
| α (°) | 90 | 69.319 |
| β (°) | 90 | 82.283 |
| γ (°) | 90 | 83.399 |
Biological Activities and Pharmacological Profiles of 2 Methylthieno 3,2 C Pyridin 4 5h One and Analogues
Anticancer and Antitumor Activities
While the broader class of thienopyridines has been extensively studied for its anticancer potential, specific data on 2-Methylthieno[3,2-c]pyridin-4(5H)-one remains limited in publicly available scientific literature. However, research on structurally related analogues provides valuable insights into the potential activities of this compound class.
Inhibition of Cancer Cell Proliferation
There is currently a lack of specific published data concerning the direct effects of this compound on the inhibition of cancer cell proliferation.
Induction of Apoptosis in Neoplastic Cell Lines
Scientific literature does not yet provide specific details on the capacity of this compound to induce apoptosis in neoplastic cell lines.
Modulation of Cancer Stem Cell Populations
There is no specific information available in the current scientific literature regarding the modulation of cancer stem cell populations by this compound.
Cytotoxicity Evaluation against Diverse Cancer Cell Lines
While data on this compound is not available, studies on related thieno[3,2-c]pyridine (B143518) analogues, such as JMS-053 and NRT-870-59, demonstrate significant cytotoxic effects against human cancer cells. These analogues have shown efficacy in disrupting the growth of cancer cells, particularly when grown in three-dimensional spheroid models, which more closely mimic the tumor microenvironment. The cytotoxic activity of these compounds highlights the potential of the thieno[3,2-c]pyridine scaffold as a basis for the development of new anticancer agents.
Cytotoxicity of Thieno[3,2-c]pyridine Analogues
| Compound | Cancer Cell Type | Assay Type | Observed Effect |
|---|---|---|---|
| JMS-053 | Human Ovarian Cancer | 3D Spheroid Growth | Retained cytotoxicity |
| JMS-053 | Human Breast Cancer | 3D Spheroid Growth | Retained cytotoxicity |
| NRT-870-59 | Human Ovarian Cancer | 3D Spheroid Growth | Retained cytotoxicity |
| NRT-870-59 | Human Breast Cancer | 3D Spheroid Growth | Retained cytotoxicity |
| NRT-870-59 | Cancer Cells | Colony Formation | Inhibition requires PTP4A3 expression |
Enzyme and Kinase Inhibition Properties
The thieno[3,2-c]pyridine core has been identified as a promising scaffold for the development of potent enzyme inhibitors.
Phosphatases of Regenerating Liver (PRLs / PTP4A) Inhibition
Phosphatases of Regenerating Liver (PRLs), particularly PTP4A1 (PRL-1), PTP4A2 (PRL-2), and PTP4A3 (PRL-3), are a family of oncogenic protein tyrosine phosphatases that are overexpressed in numerous human cancers and are implicated in regulating malignant processes. The development of inhibitors for these enzymes is a key area of cancer research.
Analogues of the thieno[3,2-c]pyridine class have been identified as potent inhibitors of the PTP4A family. Specifically, the compound JMS-053 and its analogue NRT-870-59 have demonstrated potent, reversible, and selective inhibition of PTP4A3. NRT-870-59, in particular, has shown unique inhibitory specificity for PTP4A3. These findings underscore the potential of the thieno[3,2-c]pyridine scaffold for targeting oncogenic phosphatases.
Inhibition of PTP4A3 by Thieno[3,2-c]pyridine Analogues
| Compound | Target Enzyme | Inhibition Type | Selectivity Notes |
|---|---|---|---|
| JMS-053 | PTP4A3 | Potent, Reversible | - |
| NRT-870-59 | PTP4A3 | Potent, Reversible | Unique inhibitory specificity for PTP4A3 vs. PTP4A3 A111S mutant and CDC25B |
Specificity towards PRL-1, PRL-2, and PRL-3
A key thienopyridinone compound has been identified as a potent and selective inhibitor of the Phosphatase of Regenerating Liver (PRL) family, which includes PRL-1, PRL-2, and PRL-3. medchemexpress.comresearchgate.net These phosphatases are implicated in cancer progression, making them attractive therapeutic targets. nih.gov The inhibitory activity of this thienopyridinone was evaluated against all three PRL enzymes, demonstrating significant potency. medchemexpress.comresearchgate.net
The half-maximal inhibitory concentrations (IC50) for this analogue were determined to be 173 nM for PRL-1, 277 nM for PRL-2, and 128 nM for PRL-3. medchemexpress.comnih.gov Further studies confirmed its selectivity, showing minimal effects on 11 other phosphatases. researchgate.netnih.gov However, it's been suggested that the mechanism of inhibition by thienopyridone (B2394442) and its more potent derivative, iminothienopyridinedione, may involve a non-specific oxidation of the catalytic cysteine residue within the phosphatases. nih.govresearchgate.net This redox-active mechanism raises questions about the specificity of these compounds in a cellular context, suggesting their reported selectivity might be due to the higher susceptibility of PRLs to oxidation. nih.govresearchgate.net
| Compound | Target | IC50 (nM) |
| Thienopyridone | PRL-1 | 173 |
| Thienopyridone | PRL-2 | 277 |
| Thienopyridone | PRL-3 | 128 |
Checkpoint Kinase 1 (Chk1) Inhibition
Analogues based on the thienopyridine template have been designed and synthesized as potent inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response pathway and an attractive target for cancer therapy. researchgate.netnih.gov Several of these compounds have shown single-digit nanomolar activity against Chk1. researchgate.net For instance, one particular compound from a series of thienopyridines demonstrated an excellent enzymatic activity with an IC50 of 1 nM. researchgate.net A series of newly synthesized substituted thienopyrimidine derivatives were also found to be potent and selective Chk1 inhibitors. imrpress.comresearchgate.net
The design of these inhibitors focuses on maintaining crucial hydrogen bonding interactions with the hinge region and a conserved water molecule within the ATP-binding site of the kinase. researchgate.net The potent activity of these compounds highlights the potential of the thienopyridine scaffold in developing effective Chk1 inhibitors for cancer treatment. researchgate.netscilit.com
Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) Inhibition
A novel series of 2-(4-pyridyl)thienopyridinones has been identified as inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme in various cellular processes, including glycogen metabolism and signal transduction. nih.govresearchgate.net The discovery and optimization of this series were guided by X-ray crystallography, which revealed the binding mode of these compounds and allowed for a rationalization of the structure-activity relationship (SAR). nih.gov
Further research has led to the design and synthesis of other thieno[3,2-c]pyrazol-3-amine derivatives as potential GSK-3β inhibitors. nih.gov GSK-3β is a well-regarded therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. nih.gov The development of thienopyridinone-based inhibitors adds to the growing arsenal (B13267) of compounds targeting this important kinase.
AMP-Activated Protein Kinase (AMPK) Activation
Thienopyridone analogues, notably A-769662, have been identified as direct activators of AMP-Activated Protein Kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. researchgate.netgoogle.com AMPK activation is considered a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. nih.gov
The mechanism of action for these thienopyridone activators is distinct from AMP, the natural activator. They work through an allosteric mechanism that involves the carbohydrate-binding module of the β subunit and residues from the γ subunit, without interacting with the AMP-binding sites. nih.govresearchgate.net
A significant finding is that thienopyridone activators like A-769662 exhibit a remarkable degree of isoform specificity. They exclusively activate AMPK heterotrimers that contain the β1 subunit, with no activation observed for complexes containing the β2 subunit. nih.govresearchgate.netnih.gov This highlights the regulatory role of the β subunit in modulating AMPK activity and presents an opportunity for developing isoform-specific therapeutic activators. nih.gov The selective activation of β1-containing AMPK complexes by these compounds has been a key focus in the development of new treatments for metabolic disorders. researchgate.net
Phosphoinositide-Specific Phospholipase C (pi-PLC) Inhibition
The parent thieno[2,3-b]pyridines were initially discovered as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.com This enzyme is upregulated in many cancers, and its inhibition is a potential strategy for anti-cancer therapy. The cytotoxic effect of these thienopyridine compounds is likely due to their PI-PLC inhibitory activity. mdpi.com
IκB Kinase (IKK) Inhibition in Inflammatory Pathways
While direct and extensive research on this compound's specific activity against IκB Kinase (IKK) is not detailed in the provided context, related heterocyclic compounds have shown activity in inflammatory pathways. For instance, derivatives of furo[3,2-c]pyridine (B1313802) have been developed as Janus kinase (JAK) inhibitors with anti-inflammatory effects. nih.gov Given the structural similarities and the broad applicability of such scaffolds, it is plausible that thienopyridinone derivatives could be explored for their potential to inhibit IKK and other kinases involved in inflammation.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition
Analogues of this compound, specifically those with a thienopyrimidinone core, have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). This enzyme is involved in the metabolism of steroid hormones and is a target for conditions like osteoporosis. A study on a series of conformationally restricted thieno[3,2-d]pyrimidinones revealed compounds with moderate inhibitory activity against 17β-HSD2. nih.govnih.gov For instance, two of the most active compounds, both featuring hydroxyphenyl moieties, demonstrated 36% and 25% inhibition of 17β-HSD2 at a concentration of 1 µM. nih.gov This research highlights the potential of the thienopyrimidinone scaffold as a basis for the development of 17β-HSD2 inhibitors. nih.govnih.gov
Conversely, studies on thieno[2,3-d]pyrimidin-4(3H)-one based compounds have identified potent inhibitors of 17β-HSD type 1 (17β-HSD1), with many exhibiting excellent selectivity over the 17β-HSD2 isoform. figshare.comdrugbank.com This demonstrates that subtle variations in the thienopyrimidine core can significantly alter the selectivity and potency of these compounds towards different 17β-HSD isoforms.
Table 1: 17β-HSD2 Inhibitory Activity of Thieno[3,2-d]pyrimidinone Analogues This is an interactive data table. You can sort and filter the data as needed.
| Compound | Structure | % Inhibition of 17β-HSD2 @ 1 µM |
|---|---|---|
| Analogue 3b | Fused thiophene (B33073) with two hydroxyphenyl moieties | 36% |
N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Binding Inhibition and Cytoprotection
Structurally related isomers of the thieno[3,2-c]pyridin-4(5H)-one core, specifically thieno[2,3-b]pyridinones, have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. nih.gov One of the most potent isomers, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, exhibited a Ki value of 16 µM against the binding of [3H]glycine. nih.govresearchgate.net Further optimization of this scaffold led to the discovery of derivatives with significantly higher potencies. For example, the introduction of a 3'-phenoxy moiety resulted in compounds with Ki values as low as 1.1 to 2.0 nM. nih.govresearchgate.net
Several of these potent 3'-phenoxy derivatives also demonstrated cytoprotective effects by protecting mouse fibroblast cell lines with transfected NMDA receptors from glutamate-induced toxicity. nih.govresearchgate.net This dual activity of NMDA receptor glycine site inhibition and cytoprotection suggests the therapeutic potential of these thienopyridinone analogues in neurological disorders characterized by excitotoxicity. nih.govresearchgate.net
Table 2: NMDA Receptor Glycine Binding Affinity of Thieno[2,3-b]pyridinone Analogues This is an interactive data table. You can sort and filter the data as needed.
| Compound | Ki (nM) |
|---|---|
| 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | 16000 |
| Analogues with halogen and short alkyl chains (7h, 8h, 8i, 8m) | 5.8 - 10.5 |
Anti-inflammatory and Immunomodulatory Effects
The thienopyridine and thienopyrimidine scaffolds are known to possess anti-inflammatory properties. researchgate.netmdpi.com For instance, various thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to exhibit anti-inflammatory activity. nih.gov One study highlighted that certain tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine analogs significantly decreased the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells, with effects superior to indomethacin. nih.gov The anti-inflammatory action of these compounds is attributed to the presence of specific substituents, such as pyridine (B92270) and chloromethyl groups at the 2-position or a naphthyl moiety at the 3-position of the pyrimidine (B1678525) ring. nih.gov
Antimicrobial Activities
Antibacterial Activity against Various Microorganisms
The thienopyridine and related thienopyrimidine cores have been the basis for the development of compounds with significant antibacterial activity. Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives, which are close analogues of this compound, have been synthesized and evaluated for their antibacterial properties. jocpr.com These compounds showed activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. jocpr.com
Furthermore, thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov Another class of related compounds, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones, also exhibited in vitro antibacterial activity comparable to standard drugs like Gatifloxacin and Ciprofloxacin.
Antifungal Activity
Analogues of this compound have also been explored for their antifungal potential. A study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives identified several compounds with promising antifungal activity against various plant pathogenic fungi. nih.govresearchgate.net Notably, some of these compounds demonstrated significant efficacy against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values ranging from 4.61 to 6.66 μg/mL. nih.govresearchgate.net Transcriptome analysis suggested that the mode of action for one of the active compounds involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.govresearchgate.net Additionally, benzothieno[3,2-b]quinolinium compounds, which represent a more complex ring system but contain the thieno-pyridine core, have shown activity against opportunistic fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov
Other Reported Biological Activities
The thieno[3,2-c]pyridine scaffold and its analogues have been associated with a range of other biological activities.
Antipsychotic Activity: Arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have shown significant potential as antipsychotic agents. nih.gov These compounds displayed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, although their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov Electrophysiological studies indicated that these molecules have distinct effects on dopamine neurons, suggesting a unique mechanism of action for their antipsychotic-like effects. nih.gov
Phosphodiesterase (PDE) Inhibition: Thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.netnih.govresearchgate.net Structure-activity relationship studies have revealed key structural features necessary for potent PDE4 inhibition. researchgate.netresearchgate.net
Anticancer Activity: Various analogues incorporating the thieno[3,2-c]pyridine or related thienopyranone core have demonstrated anticancer properties. Thieno[3,2-c]pyran-4-one based small molecules showed selective growth inhibition of cancer cells, with some compounds exhibiting IC50 values in the low micromolar range (2.0-2.5 µM). nih.gov Additionally, thieno[2,3-c]pyridine (B153571) derivatives have been identified as potential Hsp90 inhibitors with anticancer activity against breast, head and neck, and colorectal cancer cell lines. nih.gov Furthermore, thieno[3,2-b]pyridin-5(4H)-one derivatives have shown site-dependent modulation of antitumor activity. nih.gov
Anti-adipogenic Role
While direct studies on the anti-adipogenic role of this compound are not extensively documented, research into structurally related thienopyridine analogues has identified a significant potential mechanism for regulating adipogenesis. This activity is primarily linked to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govtandfonline.com
AMPK activation plays a pivotal role in inhibiting the processes of lipid synthesis and adipogenesis. tandfonline.com Thienopyridine compounds, such as A769662, have been identified as direct, allosteric activators of AMPK. nih.govresearchgate.net These compounds function by binding to the AMPK complex, which protects the key threonine residue (Thr172) from dephosphorylation, thereby maintaining the enzyme in its active state. nih.govresearchgate.net The activation of AMPK is associated with a decrease in the expression of adipogenic proteins like fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD1). tandfonline.com Another thienopyridine drug, PXL770, which directly activates AMPK, has been shown in clinical studies to reduce fat parameters and de novo lipogenesis in patients with non-alcoholic fatty liver disease (NAFLD). tandfonline.comresearchgate.net This mechanism highlights the potential of the thienopyridine scaffold as a basis for developing novel anti-adipogenic agents.
| Compound Class/Analogue | Mechanism of Action | Reported Anti-adipogenic Effect |
|---|---|---|
| Thienopyridone (e.g., A769662) | Allosteric activation of AMPK; prevents dephosphorylation of Thr-172. nih.govresearchgate.net | Inhibits processes involved in lipid metabolism by activating a key metabolic switch. nih.gov |
| Thienopyridine (e.g., PXL770) | Direct AMPK activator. tandfonline.com | Reduces fat parameters and de novo lipogenesis percentage in NAFLD patients. tandfonline.comresearchgate.net |
Potential in Treating Familial Dysautonomia
Analogues based on the thienopyridine structure have shown significant promise in the potential treatment of Familial Dysautonomia (FD). google.comnih.gov FD is a rare neurodegenerative disease caused by a splicing mutation in the elongator acetyltransferase complex subunit 1 (ELP1) gene. nih.gov This mutation results in the tissue-specific skipping of exon 20, leading to a reduction of functional ELP1 protein, primarily affecting the central and peripheral nervous systems. nih.gov
Substituted thieno[3,2-b]pyridine (B153574) compounds have been developed as potent pre-mRNA splicing modulators designed to correct this defect. google.com One such compound, PTC258, was found to effectively correct the ELP1 splicing defect in various tissues, including the brain. nih.gov In a phenotypic mouse model of FD, postnatal oral administration of PTC258 led to an increase in the full-length ELP1 transcript and a significant increase in the functional ELP1 protein in the brain. nih.gov This molecular correction translated into remarkable therapeutic benefits, including improved survival, rescue of gait ataxia, and prevention of retinal degeneration in the FD mice. nih.gov These findings underscore the therapeutic potential of this class of small molecules as a treatment for FD. nih.gov
| Compound Class/Analogue | Target | Therapeutic Effect in Preclinical Models |
|---|---|---|
| Substituted Thieno[3,2-b]pyridines (e.g., PTC258) | ELP1 pre-mRNA splicing. google.comnih.gov | Corrects splicing defect, increases full-length ELP1, improves survival, rescues gait ataxia, and prevents retinal degeneration in a mouse model of FD. nih.gov |
Antioxidant Activity
Derivatives of the thienopyridine and related thienopyrimidine systems have been evaluated for their antioxidant properties through various in vitro assays. nih.govceon.rs These studies assess the capacity of the compounds to scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in numerous pathological conditions. ceon.rs
One study on aminodiarylamines in the thieno[3,2-b]pyridine series demonstrated notable antioxidant activity. nih.gov The effectiveness of these compounds was measured by their half-maximal effective concentration (EC50) in different assays. For instance, one aminodiarylamine analogue showed an EC50 of 7 µM in inhibiting the formation of thiobarbituric acid reactive substances (TBARS), a value lower than that of the standard antioxidant Trolox. nih.gov Another analogue was highly efficient in radical scavenging activity (EC50 of 63 µM) and reducing power (EC50 of 33 µM). nih.gov
Similarly, studies on tetrahydro-benzo tandfonline.comresearchgate.netthieno[2,3-d]pyrimidines, another class of related analogues, identified compounds with the ability to inhibit lipid peroxidation. ceon.rs The most active compounds in this series featured a 2-substituted pyridin-2-yl thieno[2,3-d]pyrimidine core, with IC50 values recorded at 90 µM and 165 µM. ceon.rs Furthermore, certain thieno[2,3-b]pyridine-4-one derivatives demonstrated potent antioxidant efficiency, with inhibition percentages reaching up to 84.41% in the ABTS assay, comparable to the reference standard, ascorbic acid. x-mol.net
| Compound Class/Analogue | Assay Method | Activity (EC50/IC50/Inhibition %) | Reference Standard |
|---|---|---|---|
| Aminodiarylamine of Thieno[3,2-b]pyridine | TBARS Inhibition | 7 µM | Trolox |
| Aminodiarylamine of Thieno[3,2-b]pyridine | Radical Scavenging Activity (RSA) | 63 µM | Trolox |
| Aminodiarylamine of Thieno[3,2-b]pyridine | β-Carotene-linoleate System | 41 µM | Trolox |
| Thieno[2,3-d]pyrimidine derivative | Lipid Peroxidation Inhibition | 90 µM | Trolox |
| Thieno[2,3-b]pyridine-4-one derivative | ABTS Assay | 84.41% Inhibition | Ascorbic Acid |
Mechanisms of Action and Molecular Targets
Elucidation of Specific Molecular Target Engagement
Direct and specific molecular target engagement for 2-Methylthieno[3,2-c]pyridin-4(5H)-one has not been explicitly detailed in the reviewed scientific literature. However, the broader class of thienopyridines has been shown to interact with a variety of molecular targets.
Direct Interaction with Kinases and Enzymes
While no studies have specifically linked this compound to kinase or enzyme inhibition, various other thienopyridine derivatives have demonstrated such activities. For instance, certain thieno[3,2-b]pyridine (B153574) derivatives have been identified as inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase. mdpi.com Additionally, some thieno[2,3-b]pyridines have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. cu.edu.eg
In the realm of enzyme inhibition, benzothieno[2,3-c]pyridines have been synthesized and evaluated as inhibitors of the CYP17 enzyme, a critical enzyme in the androgen biosynthesis pathway. nih.govsemanticscholar.org Furthermore, some 2-amino-3-carboxamido-thieno[2,3-b]pyridines have been suggested to target the enzyme phosphoinositide phospholipase C (PI-PLC). nih.gov A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was also found to inhibit D-dopachrome tautomerase. nih.gov
Table 1: Examples of Kinase and Enzyme Inhibition by Thienopyridine Derivatives
| Compound Class | Target Kinase/Enzyme | Reference |
| Thieno[3,2-b]pyridines | VEGFR-2, Src | mdpi.com |
| Thieno[2,3-b]pyridines | Pim-1 kinase | cu.edu.eg |
| Benzothieno[2,3-c]pyridines | CYP17 enzyme | nih.govsemanticscholar.org |
| Thieno[2,3-b]pyridines | PI-PLC | nih.gov |
| Thieno[2,3-d]pyrimidines | D-dopachrome tautomerase | nih.gov |
Allosteric Activation and Inhibition Mechanisms
There is currently no information available regarding the allosteric activation or inhibition mechanisms of this compound. However, research on related structures indicates that the thienopyridine scaffold can participate in allosteric modulation. For example, certain thieno[3,2-b]pyridine-5-carboxamide derivatives have been discovered as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This suggests that the core thienopyridine structure has the potential for binding to allosteric sites on receptors and enzymes, thereby modulating their activity.
Cellular Pathway Modulation
The effect of this compound on specific cellular pathways has not been documented. The following information is based on studies of related thienopyridine compounds.
Disruption of Cell Proliferation and Survival Pathways
Various thienopyridine derivatives have demonstrated anti-proliferative activity, suggesting their ability to interfere with cell proliferation and survival pathways. For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown antitumor activity against triple-negative breast cancer cell lines. mdpi.com One of the mechanisms by which thienopyridine-related compounds may exert their anti-proliferative effects is through the deactivation of the mitogen-activated protein kinase (MAPK) pathway, as observed with a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative in non-small cell lung cancer cells. nih.gov
Induction of Apoptotic Cascade
The ability of this compound to induce apoptosis has not been reported. However, studies on related benzothieno[2,3-c]pyridines have included investigations into their apoptosis-inducing capabilities. nih.govsemanticscholar.org The Pim kinases, which are inhibited by some thieno[2,3-b]pyridines, are known to suppress apoptosis, suggesting that their inhibition could lead to the activation of the apoptotic cascade. cu.edu.eg
Modulation of Inflammatory Signaling via NF-κB Pathway
There is no available research that directly links this compound to the modulation of the NF-κB inflammatory signaling pathway. While some thienopyridine derivatives have been noted for their anti-inflammatory properties, the specific molecular pathways, such as NF-κB, have not been extensively elaborated in the context of this particular compound. ontosight.ai
Regulation of Cellular and Whole-Body Metabolism through AMPK Pathway
There is no specific information available in the reviewed literature detailing the role of this compound in the regulation of cellular and whole-body metabolism through the AMP-activated protein kinase (AMPK) pathway. The AMPK pathway is a central regulator of energy homeostasis, and while various compounds are known to modulate its activity, specific research detailing the interaction of this compound with this pathway has not been identified.
Considerations on Redox Activity and Potential Non-Specific Inhibition
Information regarding the redox activity of this compound and its potential for non-specific inhibition is not available in the current body of scientific literature.
No studies were found that specifically investigate the oxidation of phosphatase catalytic cysteine residues by this compound. The catalytic cysteine in protein tyrosine phosphatases is susceptible to oxidation, which is a key mechanism for regulating their activity. However, the capacity of this specific thienopyridine derivative to induce such oxidation has not been documented.
Without data on its primary mechanism of action and redox activity, any discussion on the selectivity profile and potential off-target effects of this compound would be unfounded. Understanding a compound's interaction with various cellular targets is essential to determine its selectivity and predict potential off-target effects. Such data is not available for this compound.
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic Investigation of Substituent Effects on Biological Potency
The biological activity of the thieno[3,2-c]pyridin-4(5H)-one scaffold is highly sensitive to the nature and position of various substituents. Researchers have methodically altered different parts of the molecule—the methyl group, the thiophene (B33073) ring, the pyridinone moiety, and peripheral substituents—to map the chemical space and identify key structural features for desired biological effects.
Impact of Methyl Group Position and Chemical Environment
The position and chemical environment of the methyl group on the thienopyridine core are critical determinants of biological activity. In studies on related pyridothienopyrimidin-4(3H)-ones, the presence of multiple methyl groups, such as in 2,7,9-trimethyl derivatives, has been explored in the context of analgesic and anti-inflammatory activities. nih.gov
In a different but related scaffold, 2-pyridyl thieno[3,2-d]pyrimidine (B1254671), the placement of a methyl group on the peripheral pyridyl ring significantly influenced antimycobacterial potency. A comparative study revealed that moving the methyl group from the 6-position of the pyridyl ring (compound MMV688122) to the 4-position (compound MMV1578877) resulted in the most potent analog with submicromolar activity against M. ulcerans. biorxiv.org This highlights that even subtle changes in the methyl group's location relative to the core structure can lead to substantial differences in biological effect, likely by altering the molecule's fit and interactions within the target's binding site. biorxiv.org
Role of Substitutions on the Thiophene Ring
Modifications to the thiophene ring of the thienopyridine scaffold have been a key strategy for modulating biological activity. In a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, substituting the 3-position of the thiophene ring with various aryl groups led to significant variations in antitumor potential against triple-negative breast cancer cell lines. mdpi.com
The electronic properties of the substituent on the phenyl ring attached to the thiophene core played a crucial role. While no definitive SAR was established, compounds with an electron-donating group (p-OMe), a halogen (p-Cl), or a strong electron-withdrawing group (p-CN) all demonstrated promising anticancer activity. mdpi.com This suggests that both electron-rich and electron-poor peripheral rings can be accommodated and may interact with different residues in the biological target.
Table 1: Effect of Thiophene Ring Substituents on Antitumor Activity of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates
| Compound | R Group (at 3-position) | GI50 (µM) in MDA-MB-231 Cells | GI50 (µM) in MDA-MB-468 Cells |
|---|---|---|---|
| 2a | Phenyl | > 50 | > 50 |
| 2b | p-tolyl (p-Me) | > 50 | > 50 |
| 2c | p-methoxyphenyl (p-OMe) | > 50 | 20 |
| 2d | p-trifluoromethylphenyl (p-CF3) | > 50 | > 50 |
| 2e | p-chlorophenyl (p-Cl) | 13 | 14 |
| 2f | p-cyanophenyl (p-CN) | 15 | 11 |
Data sourced from a study on thieno[3,2-b]pyridine (B153574) derivatives, a related isomer. mdpi.com
5.1.3. Influence of Substituents on the Pyridinone MoietyThe pyridinone ring offers multiple sites for substitution, each influencing the compound's properties and biological activity. For instance, the introduction of an N-amino group at the 5-position of the pyridinone core in thieno[3,2-c]pyridin-4-ones has been successfully achieved, opening avenues for further functionalization at this position. researchgate.net
In the related thieno[2,3-b]pyridine (B153569) scaffold, appending a propyl-aryl group at the C-5 position resulted in compounds with potent anti-proliferative activity in the nanomolar range. mdpi.com This indicates that extending substituents from the pyridinone ring can allow the molecule to access and interact with additional pockets in the target enzyme, thereby enhancing potency. mdpi.com Furthermore, studies on other thienopyridine isomers have shown that substitutions at the 4-position (e.g., with an amino group) and the 7-position (e.g., with a carboxamide group) are crucial for activities like IKKβ enzyme inhibition. google.com
Effects of Peripheral Aromatic and Heterocyclic Substituents
Attaching various aromatic and heterocyclic rings to the thienopyridinone core is a widely used strategy to enhance biological activity and modulate selectivity. The nature of these peripheral rings can significantly impact target engagement.
In the development of multitargeted anticancer agents based on the thieno[2,3-d]pyrimidine (B153573) scaffold, replacing a side-chain phenyl ring with a 2',5'-pyridyl ring led to an increased potency. nih.gov Further introduction of a fluorine atom onto this pyridyl ring resulted in even more active compounds. nih.gov Similarly, substituting the thiophene ring with a furan derivative showed selectivity for certain cancer cell lines. mdpi.com
Studies on 2-pyridyl thieno[3,2-d]pyrimidines demonstrated the critical role of the methylpyridin-2-yl group in inhibiting M. ulcerans. biorxiv.org The SAR analysis indicated that this specific heterocyclic substituent was a key pharmacophoric feature. Appending arylpiperazine moieties to the thieno[3,2-c]pyridine (B143518) ring system has also been shown to yield compounds with potent affinity for serotonin (B10506) receptors. nih.gov These findings underscore the importance of peripheral aromatic and heterocyclic groups in directing the molecule to its biological target and establishing potent interactions.
Table 2: Impact of Peripheral Heterocyclic Substituents on Biological Activity
| Scaffold | Peripheral Substituent | Biological Target/Activity | Key Finding |
|---|---|---|---|
| thieno[3,2-b]pyridine | 3-(Furan-2-yl) | Antitumor (TNBC cells) | Showed selectivity for MDA-MB-468 cell line. mdpi.com |
| thieno[3,2-b]pyridine | 3-(Pyridin-4-yl) | Antitumor (TNBC cells) | Moderate yields, less potent than other analogs. mdpi.com |
| thieno[2,3-d]pyrimidine | 6-(2',5'-pyridyl) side chain | Anticancer (folate receptor-selective) | Increased potency compared to phenyl side chain. nih.gov |
| thieno[3,2-d]pyrimidine | 2-(4-methylpyridin-2-yl) | Antimycobacterial (M. ulcerans) | Most potent analog with submicromolar activity. biorxiv.org |
| thieno[3,2-c]pyridine | 4-(1-piperazinyl) | Antipsychotic | Potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov |
Design Principles for Enhanced Biological Activity and Selectivity
From the extensive SAR studies, several key design principles have emerged for the development of potent and selective thienopyridinone-based inhibitors:
Targeting Lipophilic Pockets : Appending tethered aryl groups, particularly via a propyl linker from the C-5 position of the pyridinone ring, can significantly enhance anti-proliferative activity. This is achieved by enabling the aryl group to occupy an adjacent lipophilic pocket within the target enzyme's active site. mdpi.com
Modulation of Planarity : The planar nature of the thienopyridine core can lead to poor solubility due to intermolecular stacking. Disrupting this planarity by introducing bulky, cleavable groups can improve the pharmacokinetic profile and enhance anti-proliferative activity. mdpi.com
Strategic Heterocyclic Replacement : Isosteric replacement of a peripheral phenyl ring with a heterocyclic ring, such as pyridine (B92270), can lead to a substantial increase in potency. This strategy can enhance interactions with the target, for example, by introducing new hydrogen bond acceptors. nih.gov
Fine-tuning Substituent Position : The precise positioning of small functional groups, such as a methyl group on a peripheral ring, is crucial. Subtle changes in position can dramatically alter biological potency, emphasizing the need for detailed positional scanning during lead optimization. biorxiv.org
Rational Drug Design Approaches in Thienopyridinone Development
Rational drug design, which utilizes knowledge of a biological target to create specific and potent modulators, has been instrumental in advancing thienopyridinone-based therapeutics. slideshare.netazolifesciences.com This approach moves beyond traditional screening by integrating computational and structural biology methods to guide the synthesis of optimized molecules.
One key application is the use of molecular modeling to understand and predict ligand-target interactions. For example, modeling studies revealed how a propyl tether allows an appended aryl ring on a thieno[2,3-b]pyridine to fit into a previously untargeted lipophilic pocket of the PI-PLC enzyme, explaining the observed increase in potency. mdpi.com
X-ray crystallography provides high-resolution structural information that is invaluable for structure-based drug design. The crystal structures of thieno[2,3-d]pyrimidine analogs bound to human GARFTase have been obtained, offering a precise blueprint of the binding interactions and guiding the design of new, more potent inhibitors. nih.gov
Furthermore, pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. pharmafeatures.com By understanding these key features, medicinal chemists can design novel molecules that fit the pharmacophore model, increasing the probability of synthesizing active compounds. The development of potent thienopyridinone derivatives for targets such as Mycobacterium tuberculosis has been achieved through such rational design and synthesis strategies. researchgate.net
Ligand-Based Drug Design (LBDD) Strategies
In the absence of a known three-dimensional structure of the biological target, Ligand-Based Drug Design (LBDD) strategies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques analyze a set of molecules known to be active against a specific target to build a model, or pharmacophore, that defines the essential structural features required for activity.
For scaffolds related to thieno[3,2-c]pyridines, such as the thieno[2,3-d]pyrimidine core, LBDD approaches have been instrumental. Researchers have synthesized series of compounds by introducing diverse substituents to explore the chemical space and identify key interaction points. nih.govnih.gov For example, in the development of atypical protein kinase C (aPKC) inhibitors, a series of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines were synthesized from a common intermediate, allowing for a systematic evaluation of how different N-substituents affect potency. nih.gov This approach helps in building a qualitative SAR, which can then be refined using quantitative methods.
Structure-Based Drug Design (SBDD) Utilizing Crystallographic Data
When the three-dimensional structure of the target protein is available, typically through X-ray crystallography, Structure-Based Drug Design (SBDD) becomes a powerful tool for lead optimization. nih.govdrugtargetreview.com SBDD allows for the rational design of inhibitors that can fit precisely into the target's binding site, forming specific, activity-enhancing interactions. drugtargetreview.com
This approach has been successfully applied to related heterocyclic systems. For example, crystallographic studies of multitargeted 6-substituted thieno[2,3-d]pyrimidine antifolates in complex with human glycinamide ribonucleotide formyltransferase (GARFTase) provided detailed insights into the binding mode. nih.gov The X-ray structures revealed how modifications, such as the bioisosteric replacement of a phenyl ring with a pyridine ring, influenced interactions within the active site. nih.gov Similarly, the co-crystallization of a novel quinazolinone sulfamate drug class with the αβ-tubulin heterodimer elucidated its binding mechanism in the colchicine site, paving the way for further structure-based optimization. ox.ac.uk Although specific crystallographic data for 2-Methylthieno[3,2-c]pyridin-4(5H)-one with its targets may not be widely available, the principles and successes from these related systems demonstrate the potential of SBDD in guiding the design of more potent and selective analogs.
Computational Chemistry in SAR Elucidation and Predictive Modeling
Computational chemistry serves as a vital adjunct to experimental synthesis and biological testing, accelerating the drug discovery process by predicting molecular properties and interactions. For thieno[3,2-c]pyridine derivatives, various computational techniques are employed to elucidate SAR, predict binding modes, and assess drug-likeness.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.
A 3D-QSAR study was conducted on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to understand their cytotoxic activities against the H460 cancer cell line. nih.gov The resulting CoMFA and CoMSIA models were statistically significant and provided contour maps that guided the design of new derivatives with potentially enhanced potency. nih.gov Such models can be invaluable for prioritizing the synthesis of novel this compound analogs by predicting their activity before they are synthesized.
| QSAR Model | Statistical Parameter | Value | Significance |
| CoMFA | q² | 0.436 | Good predictive ability |
| r² | 0.937 | Good correlation | |
| CoMSIA | q² | 0.706 | Excellent predictive ability |
| r² | 0.947 | Excellent correlation | |
| Table 1: Statistical validation parameters for 3D-QSAR models of thieno[3,2-d]pyrimidine derivatives, indicating the models' robustness and predictive power. nih.gov |
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.
In the study of thieno[2,3-c]pyridine (B153571) derivatives as potential anticancer agents, molecular docking was used to investigate their binding interactions with the heat shock protein 90 (Hsp90). mdpi.com The simulations showed that the active compounds fit well into the ATP-binding pocket of Hsp90, forming key hydrogen bonds and hydrophobic interactions with residues such as ASN51, ASP93, and LEU107. mdpi.com The docking scores correlated with the observed biological activity, validating the potential of these compounds as Hsp90 inhibitors. mdpi.com Similarly, docking studies on thieno[2,3-b]pyridine derivatives identified them as potent inhibitors of PIM-1 kinase, with the predicted binding modes being consistent with their in vitro activity. nih.gov
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| 6i (Thieno[2,3-c]pyridine) | Hsp90 | -8.0 | ASN51, ASP93, LYS58, LEU107 |
| 6a (Thieno[2,3-c]pyridine) | Hsp90 | -7.7 | ASN51, ASP93, LYS58 |
| 8d (Thieno[2,3-b]pyridine) | PIM-1 Kinase | N/A | LYS67, GLU121, LEU120 |
| 5b (Thieno[2,3-b]pyridine) | PIM-1 Kinase | N/A | LYS67, GLU121, LEU120 |
| Table 2: Representative molecular docking results for thienopyridine derivatives against their respective protein targets, highlighting binding scores and key amino acid interactions. nih.govmdpi.com |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness
Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. researchgate.net Various in silico tools and software are used to calculate physicochemical properties and predict ADMET profiles based on a molecule's structure. researchgate.netnih.gov
For a series of synthesized thieno[2,3-c]pyridine derivatives, computational ADMET predictions were performed. mdpi.com These analyses evaluated properties such as molecular weight, lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration. The results indicated that the compounds generally possessed drug-like properties. mdpi.com For example, compound 6i was predicted to have good absorption and metabolism profiles. mdpi.com In another study on tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives, in silico ADME profiling predicted good drug-like properties with low toxic effects, supporting their potential as antimalarial agents. nih.gov These predictive models help in prioritizing compounds that not only have high potency but also favorable pharmacokinetic characteristics for further development. researchgate.netmdpi.com
| Property | Predicted Value (Compound 6i) | Desirable Range |
| Molecular Weight | 490.61 g/mol | < 500 |
| logP | 3.54 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 8 | < 10 |
| Aqueous Solubility | Good | High |
| BBB Permeation | Low | Low (for peripherally acting drugs) |
| Table 3: Predicted ADMET and physicochemical properties for a lead thieno[2,3-c]pyridine derivative (6i), assessed for drug-likeness. mdpi.com |
Therapeutic Potential and Future Directions in Drug Discovery
Translation of Research Findings into Novel Pharmaceutical Agents
The journey from a promising chemical scaffold to a clinically approved drug is complex, but derivatives of thieno[3,2-c]pyridine (B143518) are showing significant potential. Research has demonstrated that this core structure can be modified to create compounds with highly specific biological activities. For instance, certain derivatives have been identified as potent inhibitors of blood-platelet aggregation, suggesting their utility as antithrombotic agents. google.com The development of these compounds involves optimizing their structure to enhance efficacy and pharmacokinetic properties.
Furthermore, other analogues have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is implicated in several cancers. rsc.org Another area of investigation involves the development of thienopyridine compounds as potassium channel inhibitors, which have a broad range of potential therapeutic applications in cancer, cardiac arrhythmias, and autoimmune diseases. google.com This demonstrates that the thieno[3,2-c]pyridine scaffold can be strategically adapted to target diverse biological pathways, serving as a foundational structure for a new generation of pharmaceutical agents.
Prospects in Cancer Therapy and Oncology
The application of thienopyridine derivatives in oncology is a particularly active area of research, with various analogues demonstrating significant anticancer activity through diverse mechanisms.
One line of research has focused on the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability of many proteins required for tumor cell growth. Certain thieno[2,3-c]pyridine (B153571) derivatives have been shown to induce cell death and cause cell cycle arrest at the G2 phase in head and neck, and colorectal cancer cell lines, indicating their potential as Hsp90 inhibitors. nih.gov
Another approach targets the Hedgehog signaling pathway, which is aberrantly activated in many cancers. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to act as potent Smoothened (Smo) antagonists, effectively inhibiting this pathway. rsc.org
Furthermore, studies on thieno[3,2-b]pyridin-5(4H)-one derivatives have revealed that their antitumor activity is highly dependent on the substitution pattern on the core scaffold. Specifically, 3-aryl derivatives have exhibited notable antitumor activity. nih.gov Research into methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives has also shown promising results, with one compound decreasing the proliferation of triple-negative breast cancer cells (MDA-MB-231) and reducing tumor size in an in ovo chick chorioallantoic membrane (CAM) model. mdpi.com Some derivatives have also been found to target cancer stem cells, a subpopulation of tumor cells responsible for recurrence and metastasis, by inducing a metabolic shift from lipid to glucose metabolism. nih.gov
Table 1: Anticancer Activity of Selected Thienopyridine Derivatives
| Derivative Class | Target/Mechanism | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridines | Hsp90 Inhibition | Head & Neck (HSC3), Colorectal (RKO) Cancer Cells | Induced G2 phase cell cycle arrest. | nih.gov |
| Tetrahydrothieno[3,2-c]pyridines | Smoothened (Smo) Antagonist | Hedgehog Pathway Inhibition | Demonstrated promising Hh and Smo inhibition. | rsc.org |
| 3-Arylthieno[3,2-b]pyridin-5(4H)-ones | Not specified | Various Cancer Cell Lines | Exhibited notable antitumor activity with cancer cell selectivity. | nih.gov |
| Thieno[2,3-b]pyridines | Cancer Stem Cell Metabolism | Breast Cancer Cells (MDA-MB-231, MCF-7) | Lowered cancer stem cell fraction; induced metabolic shift. | nih.gov |
Development for Anti-inflammatory and Autoimmune Disease Management
The therapeutic potential of the thieno[3,2-c]pyridine scaffold extends to inflammatory and autoimmune diseases. Certain compounds based on this structure have been identified as potassium channel inhibitors. google.com The inhibition of specific voltage-gated potassium channels, such as Kv1.3, is a recognized therapeutic strategy for autoimmune conditions. These channels play a role in the activation and proliferation of T-lymphocytes, which are key drivers of autoimmune responses. By blocking these channels, thieno[3,2-c]pyridine derivatives could potentially manage diseases such as rheumatoid arthritis, type-1 diabetes, and inflammatory bowel disorders. google.com
Applications in Metabolic Disorders and Related Conditions
Research has also pointed towards potential applications for thieno[3,2-c]pyridine derivatives in the management of metabolic disorders. The same mechanism of potassium channel inhibition that shows promise for autoimmune diseases is also relevant for conditions like type-2 diabetes mellitus. google.com Additionally, as mentioned previously, a novel thieno[2,3-b]pyridine (B153569) anticancer compound was found to induce a significant metabolic shift in breast cancer cells, moving from lipid to glucose metabolism. nih.gov While the primary context of this finding was oncology, it highlights the ability of this class of compounds to modulate fundamental metabolic pathways, suggesting a broader potential for investigation in metabolic diseases.
Addressing Challenges in Neurological and Infectious Diseases
The versatility of the thienopyridine scaffold is further underscored by its potential applications in treating neurological and infectious diseases. The core structure is recognized as a valuable scaffold in medicinal compounds effective for treating neuropathic pain. nih.gov This suggests that derivatives of 2-Methylthieno[3,2-c]pyridin-4(5H)-one could be explored for the development of new analgesics.
In the realm of infectious diseases, research has identified 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) as a promising lead scaffold for the development of novel fungicides. Certain derivatives have demonstrated significant antifungal activity against pathogens such as C. arachidicola, R. solani, and S. sclerotiorum. mdpi.com This opens up possibilities for developing new treatments for fungal infections in agriculture and potentially in human medicine.
Ongoing Challenges and Future Research Directions
Despite the promising therapeutic potential of thieno[3,2-c]pyridine derivatives, significant challenges remain. A key focus of future research will be on optimizing the pharmacological properties of these compounds, including their solubility, metabolic stability, and oral bioavailability, to ensure they are suitable for clinical development. Furthermore, a deeper understanding of their long-term effects and the development of resistance mechanisms will be crucial.
A critical challenge in drug development is ensuring that a compound interacts selectively with its intended target to maximize therapeutic benefit while minimizing unwanted side effects. For thienopyridine derivatives, research has shown that modifying the substitution pattern on the core scaffold is a powerful strategy for enhancing selectivity.
A study on thieno[3,2-b]pyridin-5(4H)-one derivatives demonstrated that the biological activity is highly dependent on the site of aryl substitution. nih.gov It was found that placing aryl groups at the 3-position resulted in notable antitumor activity, whereas substitution at the 2-position led to strong fluorescence properties. nih.gov Importantly, some of the 3-aryl derivatives with potent anticancer effects showed low cytotoxicity toward normal human lung fibroblast cells (MRC-9), indicating favorable cancer cell selectivity. nih.gov This site-dependent modulation provides a clear strategy for designing future derivatives with improved selectivity and reduced off-target effects, thereby enhancing their therapeutic index.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-phenylthieno[3,2-c]pyridin-4(5H)-one |
| 4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate |
Overcoming Metabolic Liabilities and Enhancing Pharmacokinetic Profiles
The journey of a promising therapeutic agent from a laboratory discovery to a clinical candidate is frequently challenged by suboptimal pharmacokinetic properties and metabolic instability. For the thieno[3,2-c]pyridin-4-one scaffold, a key focus of medicinal chemistry efforts is the systematic modification of the core structure to address these liabilities. Strategies often involve the introduction of substituents that can block metabolically susceptible sites, improve solubility, and fine-tune lipophilicity to achieve a desirable balance for oral bioavailability and appropriate tissue distribution.
One common approach to mitigate metabolic liabilities is the strategic introduction of blocking groups, such as fluorine atoms or small alkyl groups, at positions identified as susceptible to enzymatic degradation. This can prevent or slow down metabolic reactions like oxidation, which are often mediated by cytochrome P450 enzymes. clinpgx.org For instance, modifications to the phenyl ring of related heterocyclic compounds have been shown to significantly impact their metabolic stability.
Furthermore, the physicochemical properties of the this compound core, such as its planarity, can lead to poor solubility due to strong crystal lattice packing. mdpi.com To counteract this, medicinal chemists may introduce bulky and flexible side chains or employ prodrug strategies. mdpi.com A prodrug approach involves chemically modifying the parent drug to create a more soluble or better-absorbed version, which is then converted back to the active drug within the body. While not specifically documented for this compound, the exploration of prodrugs for the related thieno[2,3-b]pyridines highlights this as a viable strategy to enhance their pharmacokinetic profiles. mdpi.com
The table below summarizes some general strategies and their potential impact on the pharmacokinetic profile of thienopyridinone-based compounds.
| Strategy | Rationale | Potential Outcome |
| Metabolic Blocking | Introduction of inert groups (e.g., fluorine) at metabolically labile positions. | Increased metabolic stability and longer half-life. |
| Solubility Enhancement | Incorporation of polar functional groups or disruption of crystal packing. | Improved aqueous solubility and dissolution rate. |
| Prodrug Approach | Covalent attachment of a promoiety to the active drug. | Enhanced absorption, distribution, metabolism, and excretion (ADME) properties. |
| Lipophilicity Modulation | Fine-tuning of the overall lipophilicity of the molecule. | Optimized balance between membrane permeability and aqueous solubility. |
Explorations into Novel Thienopyridinone Chemotypes
The exploration of novel chemotypes is a cornerstone of modern drug discovery, aimed at identifying scaffolds with improved potency, selectivity, and drug-like properties. Within the thienopyridinone family, researchers have actively pursued the design and synthesis of new structural analogs and bioisosteres of the this compound core. These explorations are driven by the need to overcome the limitations of initial lead compounds and to expand the chemical space for potential therapeutic applications.
One key strategy in this endeavor is "scaffold hopping," where the core thieno[3,2-c]pyridin-4-one structure is replaced with a different but structurally related heterocyclic system. This approach can lead to the discovery of compounds with entirely new intellectual property profiles and potentially superior biological activities. For example, the synthesis of thieno[3,2-b]pyridinone derivatives has been explored for their potent activity against Mycobacterium tuberculosis. nih.gov Similarly, thieno[2,3-c]pyridine derivatives have been investigated as potential anticancer agents. nih.gov
Bioisosteric replacement is another widely used technique, where a functional group or a substructure is substituted with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com For instance, the thiophene (B33073) ring in the thienopyridinone scaffold could be replaced with other five-membered heterocycles, or the pyridinone ring could be substituted with other nitrogen-containing six-membered rings to modulate target binding and physicochemical properties. The development of thieno[3,2-c]quinoline compounds as antiproliferative agents showcases the potential of expanding the core heterocyclic system. nih.govacs.org
The following table presents examples of different thienopyridine and related chemotypes that have been explored in drug discovery, highlighting the diversity of scaffolds beyond the initial this compound.
| Chemotype | Therapeutic Area of Interest | Reference |
| Thieno[3,2-b]pyridinone | Anti-Tuberculosis | nih.gov |
| Thieno[2,3-c]pyridine | Anticancer | nih.gov |
| Thieno[3,2-c]quinoline | Anticancer | nih.govacs.org |
| Thieno[3,2-c]pyrazol-3-amine | Alzheimer's Disease (GSK-3β inhibitors) | semanticscholar.org |
| Thieno[3,2-c]pyridin-4-amine | Bruton's Tyrosine Kinase (BTK) inhibitors | nih.gov |
| Furo[3,2-c]pyridine (B1313802) | Antipsychotic | nih.gov |
These explorations into novel chemotypes are crucial for the evolution of thienopyridinone-based drug discovery programs, offering pathways to overcome challenges encountered with early-stage compounds and to identify new therapeutic opportunities.
Collaborative Efforts towards Clinical Translation
The translation of a promising chemical compound from a preclinical discovery to a clinically approved therapeutic is a long, complex, and resource-intensive process. Successful clinical translation often hinges on effective collaborations between academic research institutions, pharmaceutical companies, and non-profit organizations. These partnerships are essential to bridge the "valley of death" in drug development, where many promising discoveries fail to advance due to a lack of funding, expertise, or infrastructure.
Academic laboratories are typically at the forefront of basic research, identifying novel biological targets and discovering initial hit compounds like this compound. However, they often lack the resources and specialized expertise in areas such as large-scale synthesis, toxicology, and clinical trial design and execution. This is where industry partners, with their extensive experience in drug development and commercialization, play a crucial role.
Collaborative models can take various forms, including:
Sponsored Research Agreements: Pharmaceutical companies fund specific research projects in academic labs in exchange for rights to the resulting intellectual property.
Licensing Agreements: Academic institutions license their patented discoveries to pharmaceutical companies for further development and commercialization.
Public-Private Partnerships (PPPs): These are collaborative efforts involving government agencies, academic institutions, and private companies to advance research and development in areas of high unmet medical need.
While specific collaborative efforts for the clinical translation of this compound are not publicly documented at this time, the general principles of such partnerships are well-established in the field of drug discovery. The progression of any novel thienopyridinone candidate towards clinical trials would almost certainly necessitate such a collaborative framework to leverage the complementary strengths of both academic and industrial sectors. The ultimate goal of these collaborations is to accelerate the development of new medicines to address unmet patient needs.
Q & A
Q. Table 1: Key Synthetic Routes for Thieno[3,2-c]pyridinone Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tandem Aldol/Aza-Addition | NHOAc, PEG-400, 100°C | 70–95 | |
| Bromination | NBS, DMF, 0°C → RT | 65–80 | |
| Suzuki Coupling | Pd(PPh), KCO, DME/HO | 50–75 |
Q. Table 2: Biological Activity Profiling
| Target | Assay Type | IC (nM) | Selectivity Notes |
|---|---|---|---|
| BET BD2 | TR-FRET (BET family) | 12 ± 3 | >100-fold vs. BD1 |
| CDC7 Kinase | ADP-Glo™ | 85 ± 10 | >50-fold vs. CDK9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
